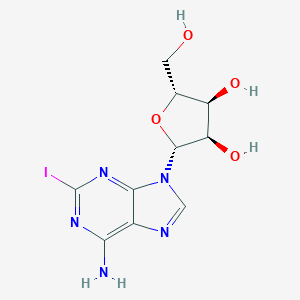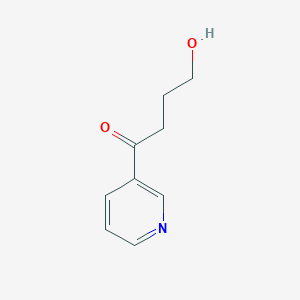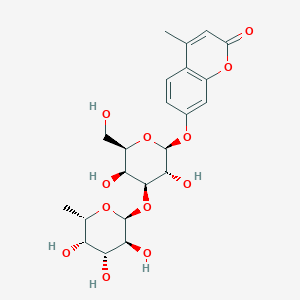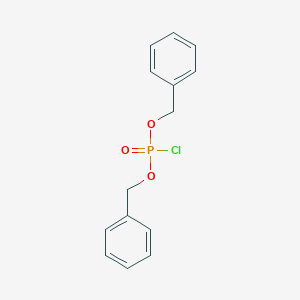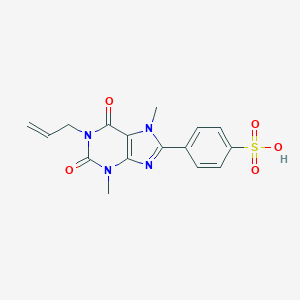
1-Allyl-3,7-dimethyl-8-sulfophenylxanthine
概要
説明
Synthesis Analysis
The synthesis of related allylic derivatives involves the catalyzed reaction of precursor molecules with specific reagents under controlled conditions. For instance, allylic derivatives of 6-amino-3-methyl-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one were obtained via an 18-crown-6-ether catalyzed reaction, showcasing a method that could be analogous to synthesizing 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine derivatives (Hwang et al., 2006).
Molecular Structure Analysis
The molecular structure of related compounds is characterized using 2D-NMR measurements, including gHSQC and gHMBC, as well as single crystal X-ray diffraction experiments. These methods offer insights into the arrangement of atoms within the molecule and the potential aromatic character of minor compounds (Hwang et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving the target compound or its analogs can yield a variety of products, depending on the reagents and conditions applied. For example, sulfonamides were generated from p-nitrophenylsulfonates, indicating a pathway that might be relevant for reactions involving sulfophenylxanthines (Yan et al., 2006).
Physical Properties Analysis
The physical properties of xanthine derivatives, including solubility, crystalline structure, and hydrogen bonding patterns, can be deduced from their molecular structure analyses. For instance, extensive intermolecular hydrogen bonding and pi-pi stacking interactions stabilize the crystalline structure of these compounds (Hwang et al., 2006).
Chemical Properties Analysis
The chemical properties, such as reactivity towards specific reagents or under certain conditions, highlight the versatility and potential applications of xanthine derivatives. The development of sulfonamide structures from xanthine derivatives, for instance, reveals their reactivity and potential for further functionalization (Yan et al., 2006).
科学的研究の応用
Obesity Prevention : A study compared the effects of sulforaphane and allyl isothiocyanate on adipocyte differentiation, suggesting potential strategies for obesity prevention (Sakuma et al., 2022).
Organic Synthesis and Cancer Treatment : A method for synthesizing trisubstituted allyl sulfones at room temperature has applications in organic synthesis and cancer treatment (Reddy et al., 2009).
Pharmaceutical Applications : Derivatives of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine, particularly allylic derivatives of certain triazolo-triazinones, show promise in pharmaceutical applications due to their aromatic character and crystallization properties (Hwang et al., 2006).
Neuroprotection : Dimethyl sulfoxide (DMSO), a related compound, exhibits properties that can suppress certain ion currents and calcium influx in neurons, suggesting potential use in treating excitotoxic neurodegenerative conditions (Lu & Mattson, 2001).
Musculoskeletal Disorders : DMSO has also been investigated as a treatment for various musculoskeletal disorders, indicating potential for future clinical investigations (Demos et al., 1967).
Adenosine Receptor Research : Water-soluble A2A-selective sulfostyryl-DMPX derivatives have shown high affinity for rat A2A-AR, making them useful for in vivo studies (Müller et al., 1998).
Antitumor Agents : The synthesis of 8-R-thioderivatives of 1-benzylthiobromine, a related compound, suggests potential as new medicinal drugs due to their unique properties and applications in various fields (Ivanchenko et al., 2018).
Safety And Hazards
Specific safety and hazard information for 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine was not found in the searched resources. As with all chemicals, it should be handled with appropriate safety measures.
将来の方向性
The future directions of research on 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine could involve further exploration of its antagonistic activity on the adenosine A2 receptor and potential applications in medical or pharmaceutical contexts. However, no specific future directions were found in the searched resources.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to scientific literature or consult a chemistry professional.
特性
IUPAC Name |
4-(3,7-dimethyl-2,6-dioxo-1-prop-2-enylpurin-8-yl)benzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5S/c1-4-9-20-15(21)12-14(19(3)16(20)22)17-13(18(12)2)10-5-7-11(8-6-10)26(23,24)25/h4-8H,1,9H2,2-3H3,(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMZOKMMANFJMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1C3=CC=C(C=C3)S(=O)(=O)O)N(C(=O)N(C2=O)CC=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80274303 | |
| Record name | 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allyl-3,7-dimethyl-8-sulfophenylxanthine | |
CAS RN |
149981-25-9 | |
| Record name | 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



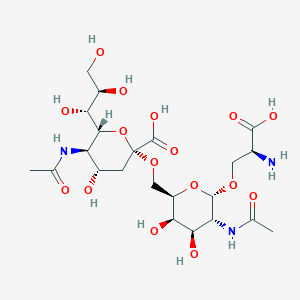
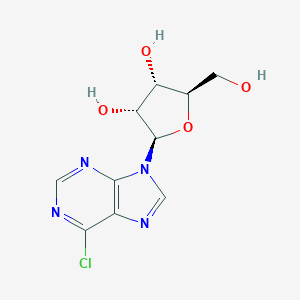
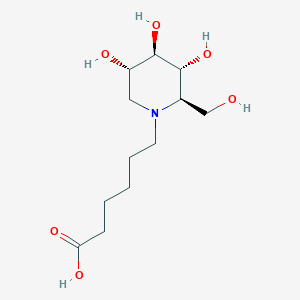
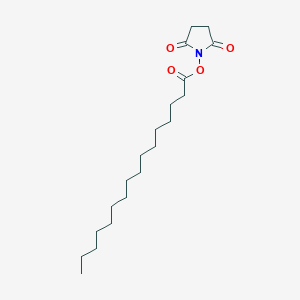
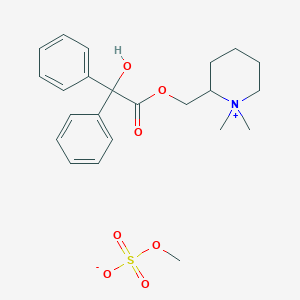


![N-[3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl]-2-iodoacetamide](/img/structure/B13989.png)
